molecular formula C21H29N5O4S B2923661 N-(5-methylisoxazol-3-yl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899950-69-7

N-(5-methylisoxazol-3-yl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2923661
CAS RN: 899950-69-7
M. Wt: 447.55
InChI Key: KNCCDVKLTHHGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methylisoxazol-3-yl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H29N5O4S and its molecular weight is 447.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • N-(5-methylisoxazol-3-yl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is related to a class of acetamides that have been synthesized for various research purposes. For instance, Nguyen et al. (2022) reported the successful synthesis of derivatives involving 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties. These derivatives were synthesized through a multi-step process starting from anthranilic acid and aryl isothiocyanates, and their structures were confirmed using different spectroscopic methods (Nguyen, Pham, Tran, & Bui, 2022).

Antitumor Activity

  • Compounds similar in structure to this compound have been studied for their antitumor activities. Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. Some of these compounds demonstrated broad spectrum antitumor activity and were more potent than the control drug 5-FU (Al-Suwaidan et al., 2016).

Neuroprotection and Receptor Antagonism

  • Research has also been conducted on isoxazole amino acid derivatives, which are structurally related to the compound . Krogsgaard‐Larsen et al. (1991) developed novel excitatory amino acid (EAA) receptor antagonists based on isoxazole amino acid analogues. These compounds were found to be inhibitors of non-NMDA receptor sites and showed potential for neuroprotection and as selective antagonists of excitatory amino acids (Krogsgaard‐Larsen et al., 1991).

Antimicrobial and Hemolytic Activity

  • Similar compounds have been evaluated for their antimicrobial and hemolytic activities. Gul et al. (2017) synthesized a series of acetamides and tested them for antimicrobial activity against various microbial species. Some of these compounds showed promising results compared to reference standards (Gul et al., 2017).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4S/c1-15-13-18(24-30-15)22-19(27)14-31-20-16-5-2-3-6-17(16)26(21(28)23-20)8-4-7-25-9-11-29-12-10-25/h13H,2-12,14H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCCDVKLTHHGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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